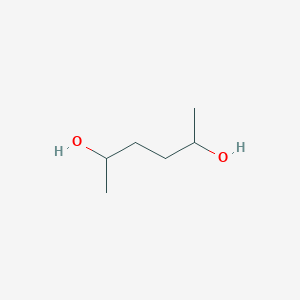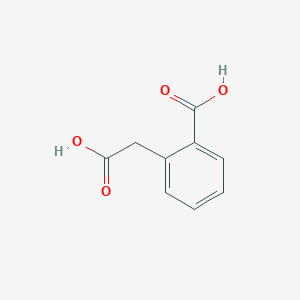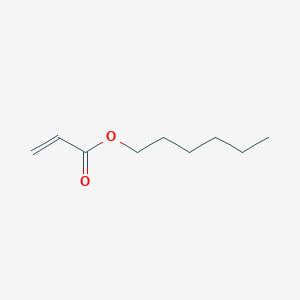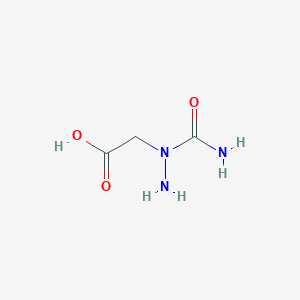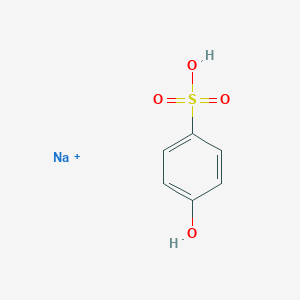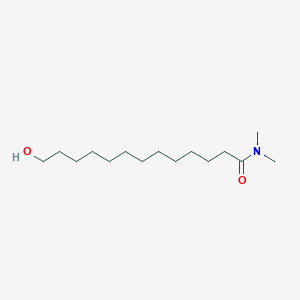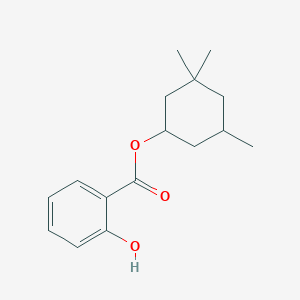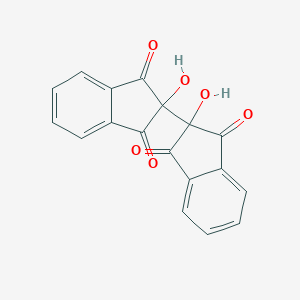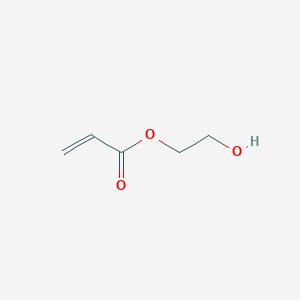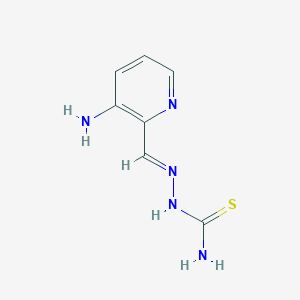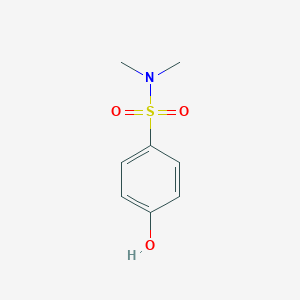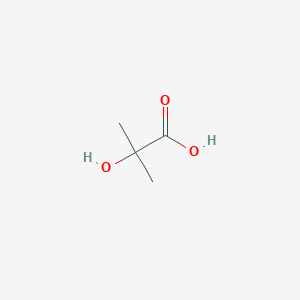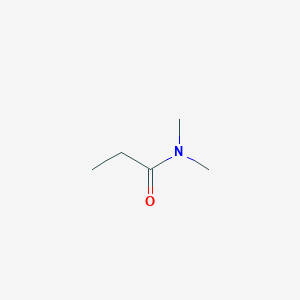
N,N-Dimethylpropionamide
Overview
Description
N,N-Dimethylpropionamide: is an organic compound with the molecular formula C5H11NO . It is a colorless liquid that is soluble in water and has a boiling point of approximately 174-175°C . This compound is known for its strong donor solvent properties and its ability to coordinate to metal ions through the carbonyl oxygen atom .
Mechanism of Action
Target of Action
N,N-Dimethylpropionamide (DMPA) is a strong donor solvent that coordinates to metal ions through the carbonyl oxygen atom . The primary targets of DMPA are metal ions, such as strontium and barium ions . These ions play crucial roles in various biological processes, including signal transduction, enzyme function, and cellular homeostasis.
Mode of Action
DMPA interacts with its targets, the metal ions, through coordination to the carbonyl oxygen atom . This interaction results in the formation of solvated metal ions . For instance, the structures of the DMPA solvated strontium and barium ions have been determined in solution using large angle X-ray scattering and EXAFS spectroscopy . The strontium ion has a mean coordination number (CN) between 6.2 and 6.8, and the barium ion has a mean CN between 7.1 and 7.8 in these amide solvents .
Pharmacokinetics
It is a liquid at room temperature with a density of 0.92 g/mL at 25 °C (lit.) . It has a boiling point of 174-175 °C (lit.) and a melting point of -45 °C (lit.) . These properties may influence its bioavailability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylpropionamide can be synthesized through the reaction of propionic acid with dimethylamine . The process involves the formation of a salt followed by a dehydration reaction. The dehydration reaction is typically catalyzed by aluminum oxide .
Industrial Production Methods: The reaction mixture is then subjected to dehydration using a suitable catalyst, such as aluminum oxide, to yield the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpropionamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed:
Oxidation: Propionic acid.
Reduction: Dimethylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethylpropionamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the study of solvation structures and coordination chemistry involving metal ions.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
N,N-Dimethylacetamide: Similar in structure but with an acetamide group instead of a propionamide group.
N,N-Dimethylformamide: Similar in structure but with a formamide group instead of a propionamide group.
N,N-Dimethylisobutyramide: Similar in structure but with an isobutyramide group instead of a propionamide group.
Uniqueness: N,N-Dimethylpropionamide is unique due to its specific solvation properties and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong donor solvents and coordination chemistry .
Properties
IUPAC Name |
N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-5(7)6(2)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHINSULENHCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061077 | |
| Record name | Propanamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-96-3 | |
| Record name | N,N-Dimethylpropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanamide, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylpropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N-Dimethylpropionamide (DMPA)?
A1: The molecular formula of DMPA is C5H11NO, and its molecular weight is 101.15 g/mol.
Q2: What are the key spectroscopic characteristics of DMPA?
A2: DMPA has been studied using various spectroscopic techniques, including:* Raman Spectroscopy: [, , , , , ] Raman spectroscopy has been extensively employed to investigate the conformational equilibrium of DMPA in both the bulk state and when coordinated with metal ions in solution. Key spectral changes associated with the cis and staggered conformations have been identified.* IR Spectroscopy: [, , , , , ] Infrared (IR) spectroscopy provides insights into the vibrational modes of DMPA and has been used to study its hydrogen bonding interactions with proton donors like thioacetamide. [] Shifts in specific IR bands reveal information about the strength of these interactions.* NMR Spectroscopy: [, , ] Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to study the hindered rotation around the N-C(S) bond in thioacetamide when interacting with DMPA as a hydrogen bond acceptor. [] The changes in NMR chemical shifts provide information about the strength and nature of the hydrogen bonding interaction.
Q3: Does DMPA exist in different conformations?
A3: Yes, DMPA exhibits conformational isomerism. The two primary conformers are:* Planar cis conformer: This conformer is characterized by the methyl group and oxygen atom in the propionyl group (CH3CH2CO–) being on the same side of the amide bond. This conformation is generally more stable in the bulk solvent. []* Nonplanar staggered conformer: In this conformer, the methyl group of the propionyl group is rotated approximately 90° relative to the amide plane. This conformation is often preferred when DMPA is interacting with metal ions in solution. []
Q4: Why is the staggered conformation favored in the coordination sphere of metal ions?
A4: The preference for the staggered conformation when DMPA interacts with metal ions is primarily attributed to the solvation steric effect. [, , ] This effect arises from the spatial arrangement of multiple DMPA molecules around the central metal ion. In the staggered conformation, the bulky methyl group is positioned away from the metal ion and other coordinating solvent molecules, minimizing steric hindrance and leading to a more energetically favorable arrangement.
Q5: How does DMPA interact with metal ions?
A5: DMPA interacts with metal ions as a coordinating solvent. It coordinates to the metal ion through the oxygen atom of its carbonyl group (C=O). The strength of this interaction and the preferred solvation number are influenced by factors such as the size and charge density of the metal ion and the steric hindrance from the DMPA molecules. [, , , ]
Q6: Has DMPA been used in catalytic applications?
A7: While DMPA is not a catalyst itself, it has been used as a ligand in the synthesis of metal complexes with catalytic applications. For example, octahedral dichloridodioxidomolybdenum(VI) complexes bearing DMPA as a ligand have shown catalytic activity in olefin epoxidation reactions using tert-butyl hydroperoxide as the oxidant. [] These complexes exhibited high turnover frequencies, producing the desired epoxides in high yields.
Q7: Are there examples of DMPA being used in organic synthesis?
A7: Yes, DMPA has been employed in various organic synthesis reactions:
- Eschenmoser-Claisen rearrangements: DMPA dimethyl acetal serves as a reagent for stereoselective Eschenmoser-Claisen rearrangements, leading to the formation of γ,δ-unsaturated amides. Subsequent protodesilation can yield β,γ-unsaturated amides. []
- Introduction of quinoline and isoquinoline moieties: A radical-based approach utilizes DMPA as a solvent for the introduction of quinoline and isoquinoline groups onto non-activated α-C-H bonds of tertiary amides. This method offers a transition-metal-free route to functionalized quinoline and isoquinoline derivatives. []
Q8: What are some of the advantages of using DMPA in these applications?
A8: The advantages of using DMPA can vary depending on the specific application, but some potential benefits include:
Q9: Have there been computational studies on DMPA?
A9: Yes, computational chemistry has been used to investigate DMPA, primarily focusing on its conformational preferences and hydrogen bonding interactions.
- Ab initio calculations: Ab initio molecular orbital calculations have been performed to determine the relative energies of the planar cis and nonplanar staggered conformers of DMPA, providing theoretical support for the experimental observations. [, ]
- DFT calculations: Density Functional Theory (DFT) calculations have been used to study the hydrogen-bonding interactions between DMPA and proton donors like thioacetamide. [] These calculations provide insights into the strength of these interactions and the influence of substituents on hydrogen-bonding ability.
Q10: How do structural modifications affect the properties of DMPA analogs?
A10: Structural modifications to DMPA, particularly changes to the alkyl substituents on the nitrogen atom, can influence its properties, including:
Q11: Are there specific applications where DMPA's properties are particularly advantageous?
A11: DMPA finds applications in various fields due to its properties:
- Solvent for polymers: DMPA is used as a solvent for polyimide synthesis and in the preparation of polyimide films. Its good solvating ability for poly(amic acid) precursors and its relatively high boiling point make it suitable for this purpose. []
- Electrolyte component in lithium-ion batteries: DMPA has been investigated as a potential component in lithium-ion battery electrolytes. Its properties, such as high dielectric constant and good ionic conductivity, make it a candidate for improving battery performance, particularly at low temperatures. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


